2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid
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Overview
Description
2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a carboxyethyl group and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Carboxyethyl Group: The carboxyethyl group can be introduced via a Michael addition reaction using ethyl acrylate and a suitable catalyst.
Formation of the Propanoic Acid Moiety: The final step involves the esterification of the intermediate product with propanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the oxidative stress response, inflammatory response, and cell proliferation pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-{[3-(2-carboxyethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoic acid can be compared with other chromen-2-one derivatives:
Similar Compounds: 4-hydroxycoumarin, 7-hydroxy-4-methylcoumarin, and 3-acetyl-7-hydroxycoumarin.
Uniqueness: The presence of the carboxyethyl and propanoic acid groups in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C17H18O7 |
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Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[3-(2-carboxyethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoic acid |
InChI |
InChI=1S/C17H18O7/c1-8-11-4-6-13(23-10(3)16(20)21)9(2)15(11)24-17(22)12(8)5-7-14(18)19/h4,6,10H,5,7H2,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
TWYZQURYLMHLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)O)CCC(=O)O |
Origin of Product |
United States |
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